![molecular formula C21H23N3O4S2 B2650295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide CAS No. 865176-47-2](/img/structure/B2650295.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzothiazole ring system attached to a sulfamoyl group and an allyl group. The benzothiazole ring system is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to an oxygen atom and an amine group. The allyl group is a prop-2-enyl group, which is a type of alkene .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide”, the presence of the benzothiazole ring, the sulfamoyl group, and the allyl group would all contribute to its properties. Unfortunately, specific information on the physical and chemical properties of this compound is not available .
Aplicaciones Científicas De Investigación
Novel Sulfonamide Derivatives and Their Antibacterial Activity
A study conducted by Rafiee Pour et al. (2019) focused on the synthesis of novel sulfonamide derivatives, emphasizing their antibacterial properties. Although the specific compound was not directly mentioned, this research highlights the potential antibacterial applications of sulfonamide derivatives. The synthesized compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, underlining their potential in combating bacterial infections. This approach suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide could be explored for similar applications, given its structural similarities with the studied sulfonamides (Rafiee Pour et al., 2019).
Thiazole and Thiazolidine Derivatives in Antimicrobial Screening
Desai et al. (2013) explored the synthesis and antimicrobial efficacy of thiazole and thiazolidine derivatives, highlighting their potential in treating microbial diseases. These compounds were tested against a variety of bacterial and fungal strains, showcasing their therapeutic possibilities. Given the thiazole component in the structure of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide, this research underscores the compound's potential in antimicrobial applications, aligning with the ongoing search for new and effective antimicrobial agents (Desai et al., 2013).
Carbonic Anhydrase Inhibition by Sulfonamides
Gokcen et al. (2016) investigated the inhibitory effects of novel sulfonamide derivatives on carbonic anhydrase isozymes, highlighting the significant biological relevance of sulfonamides in enzyme inhibition. This research opens up possibilities for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide in similar biological roles, considering its sulfonamide component, which could be pivotal in the development of inhibitors for various enzymes (Gokcen et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-12-28-16-8-6-7-15(13-16)20(25)23-21-24(11-4-2)18-10-9-17(30(22,26)27)14-19(18)29-21/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDPXUUZZMFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
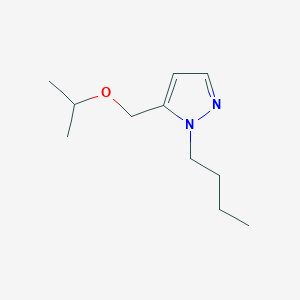

![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)
![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)
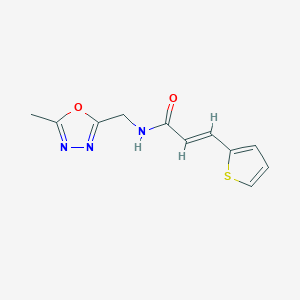
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
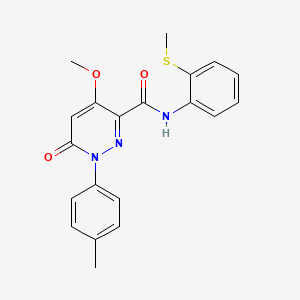
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
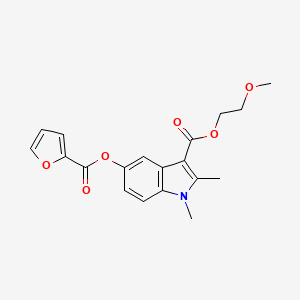
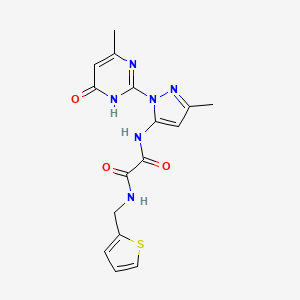
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)